molecular formula C17H18N2O2S B2768210 1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide CAS No. 329078-52-6

1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide

Cat. No.: B2768210
CAS No.: 329078-52-6
M. Wt: 314.4
InChI Key: URQDJWHMJCYDLV-UHFFFAOYSA-N
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Description

1-(Benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide is a thiourea-functionalized formamide derivative characterized by two critical structural motifs:

  • 4-Ethoxyphenyl group: An electron-donating ethoxy substituent (–OCH₂CH₃) para to the formamide linkage, influencing electronic properties and solubility.

The compound’s molecular formula is C₁₇H₁₉N₃O₂S, with a molecular weight of 329.42 g/mol. Key functional groups include the formamide (C=O) and thiourea (C=S), contributing to hydrogen bonding capacity (2 H-bond donors, 3 H-bond acceptors) and a polar surface area of ~78 Ų .

Properties

IUPAC Name

2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)19-16(20)17(22)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQDJWHMJCYDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide typically involves multiple steps. One common method starts with the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with benzylamine to form the amide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Formamide Derivatives

N-(4-Nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1−h)
  • Structure: Biphenyl core with nitro (–NO₂) and fluoro (–F) substituents.
  • Key Properties :
    • Strong electron-withdrawing nitro group reduces electron density on the formamide, lowering reactivity in nucleophilic reactions.
    • Infrared (IR) C=O stretch at 1677 cm⁻¹ , typical for formamides .
  • Synthesis : Palladium-mediated cross-coupling (64% yield) .
N-(4-Methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1−i)
  • Structure : Methoxy (–OCH₃) substituent instead of nitro.
  • IR C=O stretch at 1697 cm⁻¹, slightly shifted due to substituent effects .
  • Synthesis : Similar Pd-mediated coupling (57% yield) .

Comparison with Target Compound :

  • The target’s 4-ethoxy group (–OCH₂CH₃) offers greater steric bulk and lipophilicity compared to methoxy or nitro groups, affecting logP (estimated ~2.8 vs. 1−h’s ~2.1) .
  • The thiourea group in the target provides additional H-bonding capacity (2 donors vs.

Ethoxyphenyl-Containing Analogues

1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
  • Structure : Pyrazole core with 4-ethoxyphenyl and chloropyridyl groups.
  • Key Properties :
    • Ethoxy group enhances solubility (logP ~3.5), while the pyrazole framework enables π-stacking.
    • Crystal structure reveals dihedral angles (7.70°–89.17°) influencing molecular rigidity .
  • Synthesis : Carboxylic acid activation with SOCl₂, followed by amide coupling (43% yield) .
N-[1-(4-Ethoxyphenyl)ethyl]pyridine-4-carboxamide
  • Structure : Pyridine-carboxamide with ethoxyphenylethyl chain.
  • Key Properties :
    • logP = 2.06, lower than the target due to reduced thiourea hydrophobicity.
    • Stereo: Racemic mixture, complicating enantiomer-specific activity .

Comparison with Target Compound :

  • The target’s thiourea group increases polarity (logP ~2.8 vs. 2.06 in pyridine-carboxamide) but may reduce membrane permeability .
  • Ethoxy substituents in all compounds enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy) .

Functional Group Variations: Thiourea vs. Amide/Sulfinyl

N-Hydroxy-N-[1-(4-methoxy-phenylcarbamoyl)-ethyl]-succinamide (A1-a)
  • Structure : Succinamide core with methoxyphenyl and hydroxy groups.
  • Key Properties: Synthesized via EDC/HOBt coupling (48% yield), a common method for amides. Hydroxy group increases H-bond donors (2 vs. target’s 2) but reduces logP .
N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide
  • Structure : Sulfinyl (–SO–) and hydroxy (–OH) groups.
  • Key Properties :
    • Sulfinyl group introduces chirality and oxidative stability.
    • Chlorophenyl group enhances electronegativity vs. ethoxyphenyl .

Comparison with Target Compound :

  • Chlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating) alters electronic profiles and reactivity .

Biological Activity

1-(Benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes benzylamino, ethoxyphenyl, and sulfanylideneacetamide groups. Its chemical formula is C16_{16}H18_{18}N2_2O2_2S, and it has a molecular weight of approximately 306.39 g/mol. The unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Acyl Chloride : 4-ethoxyphenylacetic acid reacts with thionyl chloride.
  • Amide Formation : The acyl chloride is then reacted with benzylamine to yield the desired amide product.

This method allows for the efficient production of the compound, which can be further modified for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in various physiological effects.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. It has been studied for its potential to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in cancer cells. Inhibiting ERK can lead to reduced proliferation and increased apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to downregulate pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies and Experimental Data

Recent studies have evaluated the biological characteristics of various thiourea derivatives, including this compound. The following table summarizes key findings from these studies:

Tested Compound LC25 (mg/L) Larval Duration (Days ± SE) Pupal Duration (Days ± SE) Weight (mg ± SE) Normal Pupae (%) ± SE Deformed Pupae (%) ± SE Adult Emergence (%) ± SE
This compound2.0316.35 b ± 0.2013.65 e ± 0.20272.14 d ± 0.1972.51 d ± 0.4015.62 b ± 0.3365.23 d ± 0.86

This data indicates that the compound affects larval and pupal development in Spodoptera littoralis, a common agricultural pest, showcasing its potential as an insecticide.

Q & A

Q. What are the optimized synthetic routes for 1-(benzylcarbamothamoyl)-N-(4-ethoxyphenyl)formamide, and how can purity be maximized?

The synthesis typically involves a multi-step approach: (1) coupling 4-ethoxyaniline with a formylating agent (e.g., formic acid derivatives), (2) introducing the benzylcarbamothioyl group via thiourea formation using benzyl isothiocyanate. Key parameters include temperature control (60–80°C for thiourea formation), solvent selection (e.g., DMF for polar intermediates), and catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires stoichiometric balancing of reactive intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Identifies ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and benzylcarbamothioyl (δ 4.5 ppm for -CH2-; δ 10–12 ppm for thioamide NH).
  • IR Spectroscopy : Confirms thioamide C=S stretch (~1200–1250 cm⁻¹) and formamide C=O (~1650 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What common chemical reactions can this compound undergo in synthetic workflows?

  • Nucleophilic substitution : The ethoxy group undergoes demethylation under acidic conditions.
  • Oxidation : Thioamide (C=S) can oxidize to sulfonic acid derivatives with H2O2.
  • Cyclization : Forms heterocyclic scaffolds (e.g., thiazoles) via reaction with α-haloketones .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s thioamide group be elucidated?

Mechanistic studies employ isotopic labeling (e.g., 13C-S) and kinetic analysis. For example, thiourea-mediated catalysis can be tracked via stopped-flow NMR to monitor intermediate formation. Computational methods (DFT) model transition states, while Hammett plots correlate substituent effects with reaction rates .

Q. What strategies are effective in evaluating this compound’s bioactivity against enzyme targets?

  • In vitro assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates.
  • Molecular docking : Predict binding affinity to ATP-binding pockets (e.g., using AutoDock Vina).
  • SPR (Surface Plasmon Resonance) : Quantifies real-time binding kinetics with immobilized enzymes .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) alter physicochemical and biological properties?

Comparative studies using analogs reveal:

SubstituentLogPSolubility (mg/mL)IC50 (μM)
-OCH2CH32.80.4512.3
-OCH32.50.628.9
Methoxy analogs show higher solubility but reduced lipophilicity, impacting membrane permeability .

Q. What computational methods validate this compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous buffers.
  • ADMET prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and toxicity (AMES test profiles).
  • pH-dependent stability : HPLC monitors hydrolysis rates at pH 2–8 .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Triangulate results using orthogonal methods:

  • Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Counter-screening against off-target receptors (e.g., GPCR panels).
  • Meta-analysis of published datasets to identify consensus pathways .

Q. What synthetic methodologies enable the creation of structurally diverse analogs for SAR studies?

  • Parallel synthesis : Use Ugi reactions to introduce varied aryl/alkyl groups.
  • Click chemistry : Azide-alkyne cycloaddition adds triazole moieties to the benzyl group.
  • Enzymatic resolution : Chiral HPLC separates enantiomers for stereospecific activity testing .

Q. How can in vivo pharmacokinetic profiles be predicted for this compound?

  • PBPK modeling : Simulates absorption/distribution using logP, pKa, and plasma protein binding data.
  • Microsomal stability assays : Measure half-life in liver microsomes (rat/human).
  • Tissue distribution : Radiolabeled compound tracking via PET/CT imaging in rodent models .

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